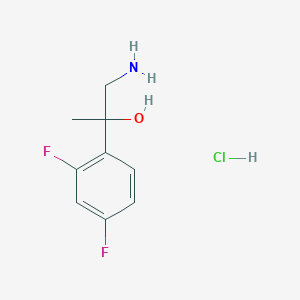

1-Amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride

Description

Structural and Electronic Properties

The 2,4-difluorophenyl group introduces:

- Enhanced Hydrophobicity : Fluorine’s electronegativity increases the compound’s lipophilicity (LogP ~2.63), improving membrane permeability.

- Conformational Control : The C–F bonds stabilize specific conformations, enabling precise alignment in biological targets.

- Electron-Withdrawing Effects : Fluorine atoms activate the aromatic ring for electrophilic substitution reactions.

Pharmacological Relevance

- Target Binding : The amino alcohol moiety facilitates hydrogen bonding with enzymes or receptors, while fluorine atoms enhance van der Waals interactions.

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, prolonging half-life in vivo.

- Chiral Auxiliaries : Enantiomerically pure derivatives serve as templates for asymmetric synthesis.

Classification within Amino Alcohol Compounds

This compound is classified as a β-amino alcohol due to its vicinal amino and hydroxyl groups. Key distinctions include:

| Feature | β-Amino Alcohols | γ- or δ-Amino Alcohols |

|---|---|---|

| Amino-Hydroxyl Distance | Adjacent carbons (C1 and C2) | Separated by one or more carbons |

| Stereochemical Complexity | High |

Properties

IUPAC Name |

1-amino-2-(2,4-difluorophenyl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-9(13,5-12)7-3-2-6(10)4-8(7)11;/h2-4,13H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVDZHMIZRVSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=C(C=C(C=C1)F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-58-9 | |

| Record name | 1-amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride (CAS Number: 1306604-58-9) is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antifungal properties, with additional implications in cancer treatment and enzyme inhibition.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties, particularly against strains of Candida albicans. The compound's efficacy was evaluated using minimal inhibitory concentrations (MIC), revealing potent activity comparable to established antifungals like fluconazole.

Table 1: Antifungal Activity of this compound

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| 1-Amino-2-(2,4-difluorophenyl)propan-2-ol HCl | 0.023 | Comparable to fluconazole |

| Fluconazole | 0.020 | Standard reference |

Cancer Cell Line Studies

In vitro studies have shown that the compound demonstrates cytotoxic effects against various human cancer cell lines. Notably, it has been tested against colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and melanoma cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Type |

|---|---|---|

| HT-29 | 5.67 | Colon Adenocarcinoma |

| A549 | 8.12 | Lung Adenocarcinoma |

| MEXF 462 | 6.45 | Melanoma |

Enzyme Inhibition

This compound has also been studied for its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. The selectivity and potency of the compound in inhibiting these enzymes were evaluated, indicating a promising profile for further development.

Table 3: Inhibitory Activity on Cytochrome P450 Enzymes

| Enzyme | Inhibition (%) at High Concentration |

|---|---|

| CYP11B1 | None |

| CYP11B2 | Slight |

| CYP19 | Moderate |

Study on Antifungal Efficacy

A study published in MDPI demonstrated that the enantiomers of the compound exhibited differential antifungal activities against C. albicans, with the (+)-(R)-enantiomer showing superior efficacy . The research highlighted the importance of stereochemistry in determining biological activity.

Cancer Research Insights

In another investigation, derivatives of the compound were synthesized and evaluated for their antiproliferative effects against a panel of tumor cell lines. Results indicated that modifications to the chemical structure could enhance activity significantly, suggesting avenues for drug development .

Molecular Modeling Studies

Molecular modeling studies have provided insights into the binding interactions of this compound with target enzymes, such as lanosterol 14α-demethylase (CYP51). These studies are crucial for understanding how structural modifications can lead to improved biological activity .

Scientific Research Applications

Pharmaceutical Research

1-Amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride has been studied for its potential use as a pharmaceutical agent. Its structural similarity to known drugs suggests possible applications in treating various conditions:

- Antifungal Activity : The compound has been investigated for its antifungal properties, particularly as a precursor or derivative in the synthesis of antifungal agents like fluconazole. Its derivatives have shown effectiveness against fungal infections in both laboratory settings and clinical trials .

Organic Chemistry

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It is utilized in:

- Synthesis of Triazole Derivatives : The compound's structure allows it to participate in reactions that form triazole rings, which are important in medicinal chemistry for developing new therapeutic agents .

Case Study 1: Antifungal Applications

A study published in a pharmaceutical journal highlighted the effectiveness of this compound derivatives against Candida species. The research demonstrated that certain modifications to the compound increased its antifungal activity significantly, making it a candidate for further development into a therapeutic agent .

Case Study 2: Synthesis of Triazole Compounds

Research conducted on the synthesis of triazole compounds from this compound revealed that the compound could be efficiently transformed into various triazole derivatives with enhanced biological activities. The study noted that these derivatives exhibited promising results in preliminary toxicity assays and efficacy tests against bacterial strains .

Comparison with Similar Compounds

Physicochemical Properties :

Structurally related compounds include fluorinated phenylpropanolamine derivatives and triazole-containing antifungal agents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Fluorine Substitution Patterns: The 2,4-difluorophenyl group in the target compound enhances electronic effects and steric bulk compared to mono-fluorinated analogs (e.g., 4-fluoro or 2-fluoro derivatives) . This may influence binding affinity in biological systems. Triazole-containing derivatives (e.g., QK-3576) exhibit antifungal activity due to the 1,2,4-triazole moiety, which chelates iron in fungal cytochrome P450 enzymes . The target compound lacks this group, limiting direct antifungal utility but serving as a synthetic precursor.

Functional Group Modifications: Methyl vs. Hydrochloride Salt: Enhances aqueous solubility compared to free-base forms, critical for pharmaceutical formulation .

Molecular Weight and Pharmacokinetics :

- The target compound’s higher molecular weight (223.65 vs. 189.66–203.69 for simpler analogs) reflects its additional hydroxyl and fluorine substituents, which may affect metabolic stability and clearance rates .

Preparation Methods

Catalytic Hydrogenation of Isonitrosopropiophenone Derivatives

One classical approach to synthesize phenylpropanolamine derivatives, structurally related to 1-amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride, involves catalytic hydrogenation of isonitrosopropiophenone in alcoholic solvents with hydrogen chloride present.

Key features of this method include:

- Reaction Medium: Methanol or ethanol is used as solvent, with 1.5 to 3 moles of hydrogen chloride per mole of isonitrosopropiophenone dissolved in it.

- Catalyst: A bimetallic catalyst composed of platinum and palladium on an inert support (e.g., silica gel or activated carbon). Preferred catalyst composition is approximately 50% platinum and 50% palladium by weight.

- Reaction Conditions: Hydrogen pressure up to about 70 psi, reaction time typically about 1 hour until hydrogen absorption ceases.

- Post-Reaction Processing: After hydrogenation, the catalyst is separated and reused. The product is isolated by evaporating the reaction mixture to concentrate it, then adding an aliphatic alcohol (3-4 carbon atoms) to induce crystallization of the hydrochloride salt.

| Parameter | Details |

|---|---|

| Solvent | Methanol or Ethanol |

| Hydrogen Chloride Ratio | 1.5 to 3 mol HCl per mol substrate |

| Catalyst Composition | Pt/Pd mixture (30-70% each, preferred 50/50) on support |

| Hydrogen Pressure | Up to 70 psi |

| Reaction Time | ~1 hour |

| Crystallization Solvent | Aliphatic alcohol (3-4 C atoms) |

This method is efficient for producing phenylpropanolamine hydrochlorides with high conversion and catalyst recyclability, and can be adapted for fluorinated analogs by starting with appropriately substituted isonitrosopropiophenones.

Friedel–Crafts Acetylation Followed by Organometallic Coupling (Preferred Route for 2,4-Difluoro Derivative)

A more recent and selective method tailored specifically for this compound involves a two-step synthetic route:

Step 1: Friedel–Crafts Acetylation

- The key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, is prepared by Friedel–Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride.

- This step is critical as it sets the fluorinated aromatic framework.

Step 2: Coupling with Activated Zinc Reagent

- The ketone intermediate is reacted with 6-(1-bromoethyl)-2-chloro-5-fluoropyrimidine in the presence of activated zinc dust and catalytic lead powder.

- This organozinc-mediated coupling yields the desired alcohol adduct with excellent diastereoselectivity (~1:0.14 ratio of diastereomers) and over 60% product conversion.

- The minor diastereomer is removed during subsequent crystallization.

Step 3: Catalytic Hydrogenation

- The chlorinated intermediate undergoes catalytic hydrogenation with sodium acetate to remove chlorine and yield the final amino alcohol hydrochloride.

| Step | Reaction Details | Outcome/Notes |

|---|---|---|

| Friedel–Crafts Acylation | 1,3-Difluorobenzene + chloroacetyl chloride, Lewis acid catalyst | Formation of key ketone intermediate |

| Organozinc Coupling | Ketone + 6-(1-bromoethyl)-2-chloro-5-fluoropyrimidine, Zn dust, Pb catalyst | High diastereoselectivity, >60% conversion |

| Catalytic Hydrogenation | Hydrogenation with sodium acetate catalyst | Dechlorination, formation of amino alcohol hydrochloride |

This method addresses issues encountered in alternative routes such as low diastereoselectivity and poor conversion. The stereochemistry of the product is confirmed by NMR analysis, with characteristic chemical shifts indicating the desired enantiomeric pairs.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation of Isonitrosopropiophenone | Isonitrosopropiophenone, Pt/Pd catalyst, HCl in MeOH/EtOH, 70 psi H2 | Catalyst recyclability, straightforward | Requires specific catalyst, moderate selectivity |

| Friedel–Crafts Acylation + Organozinc Coupling + Hydrogenation | 1,3-Difluorobenzene, chloroacetyl chloride, Zn dust, Pb catalyst, catalytic hydrogenation | High diastereoselectivity, good conversion | Multi-step, requires handling of organometallic reagents |

| Cyanohydrin Formation + Reduction (Analogous) | Acetophenone derivatives, trimethylsilyl cyanide, ZnI2, base workup | Applicable to related amino alcohols | Not directly demonstrated for 2,4-difluoro derivative |

Research Findings and Notes

- The Friedel–Crafts route with organozinc coupling is preferred for the 2,4-difluoro derivative due to better stereochemical control and higher yield.

- The presence of positional isomers and impurities derived from fluorobenzene isomers (1,2- and 1,4-difluorobenzene) can affect product purity; hence, careful control of starting materials is essential.

- NMR spectroscopy (1H and 13C) is critical for confirming stereochemistry and purity of the final hydrochloride salt.

- Catalytic hydrogenation conditions must be optimized to avoid over-reduction or side reactions.

- Impurity profiling is vital due to the pharmaceutical relevance of the compound, with regulatory guidelines requiring identification of impurities ≥0.05% w/w.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorinated phenyl precursors. Key steps include:

- Nucleophilic substitution to introduce the amino group.

- Acid-base workup to isolate the hydrochloride salt.

- Controlled temperatures (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent degradation .

- Example parameters from analogous compounds:

| Step | Reagents | Temp (°C) | Solvent | Monitoring Method |

|---|---|---|---|---|

| 1 | KF, DMF | 80–100 | DMF | TLC |

| 2 | HCl gas | RT | EtOH | pH titration |

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to resolve fluorine environments; ¹H/¹³C NMR for backbone structure .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁ClF₂NO) .

- HPLC-PDA : Quantifies purity (>95%) and detects impurities (e.g., diastereomers or unreacted precursors) .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Fluorine atoms enhance membrane permeability (logP ~1.8–2.2 via shake-flask method) .

- Solubility : Hydrochloride salt improves aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) .

- Stability : Susceptible to hydrolysis under acidic conditions; stability studies recommend storage at –20°C in desiccated form .

Advanced Research Questions

Q. How can researchers address instability during synthesis caused by reactive fluorinated intermediates?

- Methodological Answer :

- Low-Temperature Quenching : Rapid cooling after exothermic steps minimizes decomposition .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent undesired side reactions .

- Real-Time Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., hepatic oxidation of the fluorophenyl group) .

- Receptor Binding Assays : Competitive binding studies (e.g., SPR or ITC) quantify affinity variations due to stereochemistry .

- Dose-Response Modeling : Employs Hill equations to distinguish efficacy (EC₅₀) from solubility-limited absorption .

Q. How can impurity profiles be rigorously characterized for regulatory compliance?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and humidity; analyze via UPLC-MS/MS to identify degradation products (e.g., dehydrohalogenation byproducts) .

- Relative Retention Time (RRT) Mapping : Compare impurities to reference standards (e.g., RRT 0.47–0.59 for difluorophenyl analogs) .

- Quantitative NMR (qNMR) : Validates impurity levels without reference standards .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding to fluorophore-tagged enzymes (e.g., cytochrome P450 3A4) .

- MD Simulations : GROMACS assesses conformational stability in lipid bilayers over 100-ns trajectories .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values in enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.